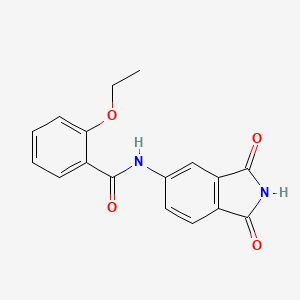![molecular formula C17H21N3O3 B5703883 1-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]-1,4-diazepane](/img/structure/B5703883.png)
1-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]-1,4-diazepane is a complex organic compound that features a diazepane ring substituted with a furan ring and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]-1,4-diazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring substituted with a nitrophenyl group. This can be achieved through a series of reactions including nitration, reduction, and cyclization.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Cyclization: The furan ring can be formed through cyclization reactions involving appropriate precursors.
The final step involves the formation of the diazepane ring, which can be achieved through cyclization reactions involving diamines and appropriate electrophiles under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitro group may yield amines.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and infections.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]-1,4-diazepane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diazepane ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-4-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1,4-diazepane
- 1-methyl-4-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1,4-diazepane
- 1-methyl-4-[[5-(2-bromophenyl)furan-2-yl]methyl]-1,4-diazepane
Uniqueness
1-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]-1,4-diazepane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel materials.
Eigenschaften
IUPAC Name |
1-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-18-9-4-10-19(12-11-18)13-14-7-8-17(23-14)15-5-2-3-6-16(15)20(21)22/h2-3,5-8H,4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHUQMRSGSMDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)
![N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5703815.png)
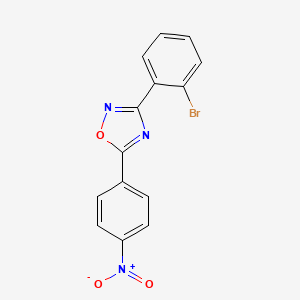
![3-(Phenylsulfanyl)-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B5703826.png)
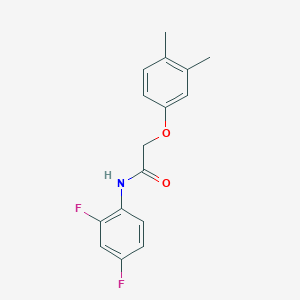
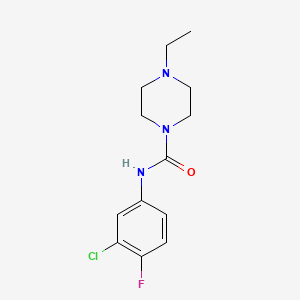
![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)
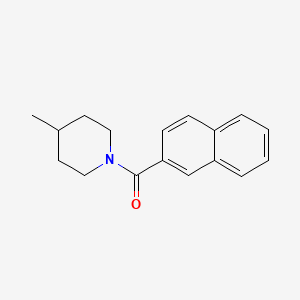
![4-[(6-Methyl-9-nitro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]morpholine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
